D3/D2 Affinity Ratio: Moperone Exhibits a Preferential D3 Binding Profile Not Seen with Haloperidol
Moperone demonstrates a high affinity for the D3 receptor (Ki = 0.1 nM to 1 nM) that is equal to or greater than its affinity for the D2 receptor (Ki = 0.7 nM to 1.9 nM), indicating a D3-preferring or balanced profile [1][2]. In contrast, haloperidol exhibits a 5- to 10-fold selectivity for D2 (Ki ≈ 1.2 nM) over D3 (Ki ≈ 7 nM) . This difference in D3/D2 affinity ratio provides a tool for isolating D3-mediated effects in complex systems.
| Evidence Dimension | Receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | D3 Ki: 0.1-1 nM; D2 Ki: 0.7-1.9 nM; D3/D2 ratio: ~0.1 to ~1.4 [1][2] |
| Comparator Or Baseline | Haloperidol D3 Ki: ~7 nM; D2 Ki: 1.2 nM; D3/D2 ratio: ~5.8 |
| Quantified Difference | Moperone's D3/D2 affinity ratio is approximately 5- to 50-fold lower than haloperidol's, indicating a relative preference for the D3 receptor. |
| Conditions | Data derived from PDSP Ki database (human cloned receptors) and other radioligand binding studies [1]. |
Why This Matters
This differential D3 engagement is critical for research into the specific roles of D3 receptors in cognition, reward, and extrapyramidal side effects, where haloperidol's D2-centric profile would confound results.
- [1] Moperone. (n.d.). In Wikipedia. Retrieved April 19, 2026, from https://en.wikipedia.org/wiki/Moperone View Source
- [2] BindingDB Entry BDBM81486: Moperone. (n.d.). BindingDB. Retrieved April 19, 2026, from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=81486 View Source
